molecular formula C9H9NO6 B2808062 (4-Methoxy-3-nitrophenoxy)acetic acid CAS No. 90721-77-0

(4-Methoxy-3-nitrophenoxy)acetic acid

Cat. No.: B2808062
CAS No.: 90721-77-0
M. Wt: 227.172
InChI Key: BPVVZMTXRDBQGR-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenoxy)acetic acid typically involves the nitration of a methoxy-substituted phenol followed by esterification and subsequent hydrolysis. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Esterification: Methanol, sulfuric acid.

Major Products:

Scientific Research Applications

(4-Methoxy-3-nitrophenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

    (4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    (4-Methoxy-5-nitrophenyl)acetic acid: Another isomer with the nitro group in a different position.

    (3-Nitro-4-methoxyphenyl)acetic acid: Similar compound with the positions of the methoxy and nitro groups swapped.

Uniqueness: (4-Methoxy-3-nitrophenoxy)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-3-2-6(16-5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVZMTXRDBQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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